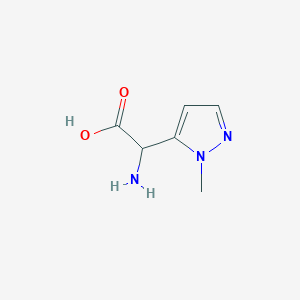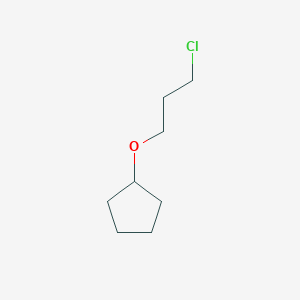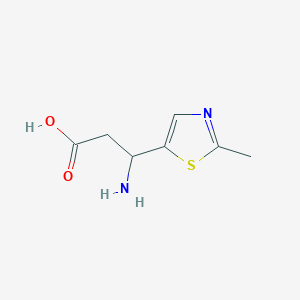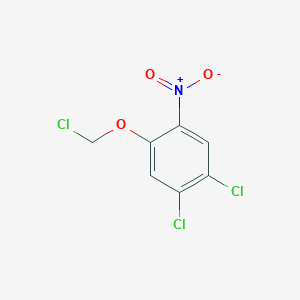
(1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine is a chiral amine compound with the molecular formula C12H17N. It is a derivative of naphthalene and is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for (1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine involves the reduction of the corresponding ketone using chiral catalysts. For example, the reduction of 1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanone can be achieved using a chiral borane reagent in the presence of a chiral ligand . The reaction is typically carried out under mild conditions, such as room temperature, to ensure high enantioselectivity.
Industrial Production Methods
Industrial production of this compound often involves the use of high-performance liquid chromatography (HPLC) for the separation of enantiomers. The compound can be synthesized in large quantities using batch or continuous flow reactors, followed by purification using HPLC .
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or ketone.
Reduction: It can be reduced to form the corresponding amine or alcohol.
Substitution: The amine group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, ketones, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine is used as a chiral building block for the synthesis of complex organic molecules. It is also employed in the development of chiral catalysts and ligands for asymmetric synthesis.
Biology
The compound has applications in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and the development of enzyme inhibitors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is used in the design and synthesis of pharmaceutical compounds, including potential treatments for neurological disorders .
Industry
Industrially, the compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of (1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-(-)-1-(1-Naphthyl)ethylamine
- 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanol
- 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanone
Uniqueness
(1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine is unique due to its chiral nature and specific structural features. Its ability to act as a chiral building block and its potential therapeutic applications distinguish it from other similar compounds .
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
(1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanamine |
InChI |
InChI=1S/C12H17N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-3,5,7,9,11H,4,6,8,13H2,1H3/t9-,11?/m0/s1 |
InChI Key |
JBAVTFHQSFAWBO-FTNKSUMCSA-N |
Isomeric SMILES |
C[C@@H](C1CCCC2=CC=CC=C12)N |
Canonical SMILES |
CC(C1CCCC2=CC=CC=C12)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Aminoethyl)-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13248734.png)
![2-[(4-Methylpentan-2-yl)amino]butan-1-ol](/img/structure/B13248741.png)
![[(2S)-1-Aminopropan-2-yl]diethylaminedihydrochloride](/img/structure/B13248745.png)







![2-[(1-Propylpiperidin-4-yl)amino]propan-1-ol](/img/structure/B13248802.png)


![1-{[(3,4-Dichlorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13248815.png)
